molecular formula C19H14Cl2N2O3S B4085723 N-[2-chloro-5-[(4-chlorophenyl)sulfamoyl]phenyl]benzamide

N-[2-chloro-5-[(4-chlorophenyl)sulfamoyl]phenyl]benzamide

Cat. No.: B4085723
M. Wt: 421.3 g/mol
InChI Key: ZISXLNOPJUMCGK-UHFFFAOYSA-N
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Description

N-[2-chloro-5-[(4-chlorophenyl)sulfamoyl]phenyl]benzamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of chloro and sulfamoyl groups attached to a benzamide core, which imparts unique chemical properties and reactivity.

Mechanism of Action

Target of Action

The primary target of N-(2-chloro-5-{[(4-chlorophenyl)amino]sulfonyl}phenyl)benzamide is Coagulation factor X . This protein plays a crucial role in the coagulation cascade, which is a series of reactions that ultimately leads to the formation of a blood clot.

Mode of Action

It is believed to interact with its target, coagulation factor x, and potentially inhibit its function . This could lead to alterations in the coagulation cascade, affecting the body’s ability to form blood clots.

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to blood coagulation. By targeting Coagulation factor X, the compound could disrupt the normal functioning of the coagulation cascade

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on its interaction with Coagulation factor X. By potentially inhibiting this protein, the compound could affect the body’s ability to form blood clots . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-[(4-chlorophenyl)sulfamoyl]phenyl]benzamide typically involves the reaction of 2-chloro-4-nitrobenzoic acid with para-chloroaniline in the presence of a solvent like dimethylformamide (DMF). The reaction proceeds through the formation of an intermediate, 2-chloro-5-(chlorosulfonyl)-4-nitrobenzoic acid, which is then reacted with para-chloroaniline to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and solvent concentration to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-[(4-chlorophenyl)sulfamoyl]phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids in the presence of bases.

Major Products

The major products formed from these reactions include various substituted benzamides, biaryl compounds, and reduced or oxidized derivatives .

Scientific Research Applications

N-[2-chloro-5-[(4-chlorophenyl)sulfamoyl]phenyl]benzamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-chloro-5-[(4-chlorophenyl)sulfamoyl]phenyl]benzamide stands out due to its dual chloro and sulfamoyl functional groups, which confer unique reactivity and biological activity. Its ability to inhibit key enzymes involved in carbohydrate metabolism makes it a valuable compound in antidiabetic research .

Properties

IUPAC Name

N-[2-chloro-5-[(4-chlorophenyl)sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N2O3S/c20-14-6-8-15(9-7-14)23-27(25,26)16-10-11-17(21)18(12-16)22-19(24)13-4-2-1-3-5-13/h1-12,23H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZISXLNOPJUMCGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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